1-O-benzyl 4-O-tert-butyl (2R)-2-benzylbutanedioate
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Overview
Description
®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester is a complex organic compound with a unique structure that includes benzyl and tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of ®-2-Benzyl-succinic acid with benzyl alcohol and tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
In medicine, derivatives of ®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of ®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Benzyl-succinic acid 1-methyl ester 4-tert-butyl ester
- ®-2-Benzyl-succinic acid 1-benzyl ester 4-methyl ester
- ®-2-Benzyl-succinic acid 1-ethyl ester 4-tert-butyl ester
Uniqueness
®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester is unique due to the presence of both benzyl and tert-butyl ester groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2R)-2-benzylbutanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-22(2,3)26-20(23)15-19(14-17-10-6-4-7-11-17)21(24)25-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDUUHISXAVOO-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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